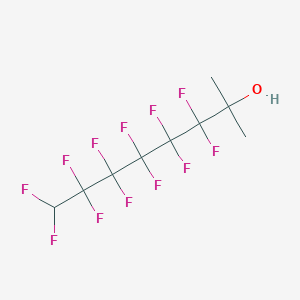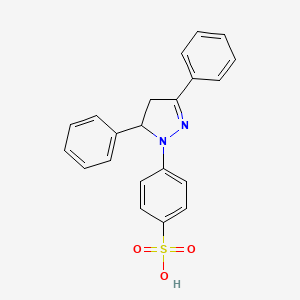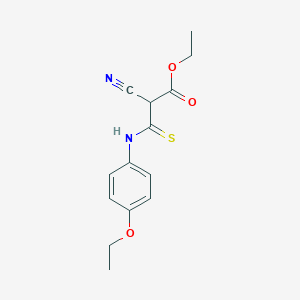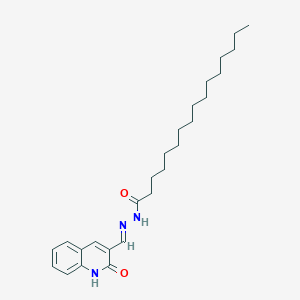
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide is an organic compound that features a naphthalene ring and a phenylthio group attached to an ethanethioamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide typically involves the reaction of naphthalen-1-amine with 2-(phenylthio)ethanethioamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the use of copper-catalyzed coupling reactions has been reported to be effective in synthesizing similar compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide has several applications in scientific research:
Chemistry: Used as a ligand in metal-catalyzed coupling reactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide involves its interaction with specific molecular targets. For instance, in catalytic reactions, it acts as a ligand that coordinates with metal centers, facilitating the formation of reactive intermediates . In biological systems, it may interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds are also used as ligands in metal-catalyzed reactions.
N-(Naphthalen-1-yl) phenazine-1-carboxamide: Known for its fungicidal properties.
Uniqueness
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide is unique due to its combination of a naphthalene ring and a phenylthio group, which imparts distinct chemical reactivity and potential applications. Its ability to act as a ligand in catalytic reactions and its potential biological activity make it a compound of significant interest.
Propriétés
Formule moléculaire |
C18H15NS2 |
|---|---|
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-2-phenylsulfanylethanethioamide |
InChI |
InChI=1S/C18H15NS2/c20-18(13-21-15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,19,20) |
Clé InChI |
MIVUWDBSUAOVIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC(=S)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B11962755.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962762.png)

![1,3-dimethyl-7-(4-methylbenzyl)-8-{(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11962781.png)

![methyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962793.png)





![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)

